Polypharmacology Profile: 3-[(4-Methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one as a Multi-Target Modulator
Unlike single-target kinase inhibitors in the indolin-2-one class, 3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one is characterized as a potent lipoxygenase inhibitor that also interferes with arachidonic acid metabolism and inhibits formyltetrahydrofolate synthetase and carboxylesterase to a lesser extent [1]. This contrasts with more focused indolin-2-one analogs that primarily target a single kinase or receptor, providing a distinct polypharmacology profile for applications requiring simultaneous modulation of multiple pathways.
| Evidence Dimension | Target Engagement Profile |
|---|---|
| Target Compound Data | Potent lipoxygenase inhibitor; inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent |
| Comparator Or Baseline | Representative indolin-2-one kinase inhibitors (e.g., Sunitinib) primarily target VEGFR, PDGFR, and c-Kit |
| Quantified Difference | Qualitative difference in polypharmacology: multi-enzyme modulator vs. specific kinase inhibitor |
| Conditions | In vitro enzyme assays |
Why This Matters
This distinct polypharmacology enables research into disease models where simultaneous modulation of inflammation (lipoxygenase) and folate metabolism is hypothesized to be synergistic, which cannot be replicated by a standard kinase-focused indolin-2-one.
- [1] Medical University of Lublin. Record details: 3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one. https://ppm.umlub.pl/info/chemical/Record%20details%20%E2%80%93%20%E2%80%93%20Medical%20University%20of%20Lublin View Source
